N1,N2-Diethyl-N1-phenylethane-1,2-diamine
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Overview
Description
N1,N2-Diethyl-N1-phenylethane-1,2-diamine is an organic compound with the molecular formula C12H20N2 It is a diamine derivative, characterized by the presence of two ethyl groups and a phenyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Diethyl-N1-phenylethane-1,2-diamine typically involves the reaction of phenylethylamine with diethylamine under controlled conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N1,N2-Diethyl-N1-phenylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles
Reduction: Formation of secondary amines
Substitution: Formation of substituted diamines
Scientific Research Applications
N1,N2-Diethyl-N1-phenylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of N1,N2-Diethyl-N1-phenylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its amine groups can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N1,N1-Dimethyl-1-phenylethane-1,2-diamine
- N1,N2-Dimesitylethane-1,2-diamine
- N1,N1-Diethyl-N2-phenylethane-1,2-diamine
Uniqueness
N1,N2-Diethyl-N1-phenylethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H20N2 |
---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
N,N'-diethyl-N'-phenylethane-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-3-13-10-11-14(4-2)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |
InChI Key |
CQTGDSVDMOLSEW-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
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